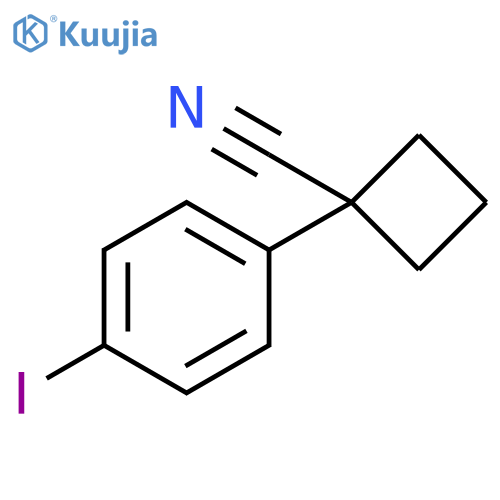

Cas no 1260770-24-8 (1-(4-Iodophenyl)cyclobutanecarbonitrile)

1260770-24-8 structure

商品名:1-(4-Iodophenyl)cyclobutanecarbonitrile

CAS番号:1260770-24-8

MF:C11H10IN

メガワット:283.108274936676

MDL:MFCD11036726

CID:4565527

1-(4-Iodophenyl)cyclobutanecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(4-Iodophenyl)cyclobutanecarbonitrile

- Cyclobutanecarbonitrile, 1-(4-iodophenyl)-

-

- MDL: MFCD11036726

- インチ: 1S/C11H10IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2

- InChIKey: ZZVQZZFAQJLKSF-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(I)C=C2)(C#N)CCC1

1-(4-Iodophenyl)cyclobutanecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595956-1g |

1-(4-Iodophenyl)cyclobutane-1-carbonitrile |

1260770-24-8 | 98% | 1g |

¥5344.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D778573-1g |

1-(4-Iodophenyl)cyclobutanecarbonitrile |

1260770-24-8 | 95% | 1g |

$760 | 2025-02-19 | |

| eNovation Chemicals LLC | D778573-1g |

1-(4-Iodophenyl)cyclobutanecarbonitrile |

1260770-24-8 | 95% | 1g |

$760 | 2025-02-21 | |

| eNovation Chemicals LLC | D778573-1g |

1-(4-Iodophenyl)cyclobutanecarbonitrile |

1260770-24-8 | 95% | 1g |

$760 | 2024-07-20 |

1-(4-Iodophenyl)cyclobutanecarbonitrile 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1260770-24-8 (1-(4-Iodophenyl)cyclobutanecarbonitrile) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 55290-64-7(Dimethipin)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬